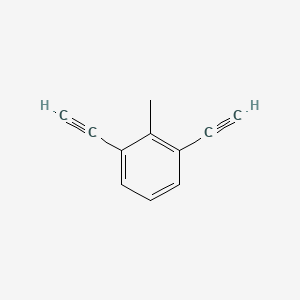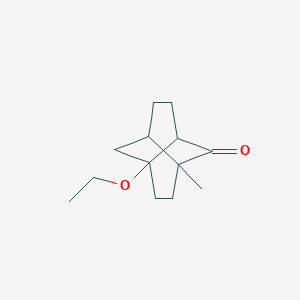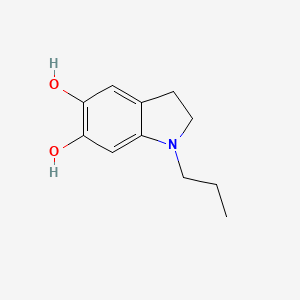
1H-Indole-5,6-diol, 2,3-dihydro-1-propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-5,6-diol, 2,3-dihydro-1-propyl- is a chemical compound with the molecular formula C11H15NO2 It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
準備方法
The synthesis of 1H-Indole-5,6-diol, 2,3-dihydro-1-propyl- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole structure. The reaction conditions typically include the use of methanesulfonic acid as a catalyst and methanol as the solvent .
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
化学反応の分析
1H-Indole-5,6-diol, 2,3-dihydro-1-propyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to form quinonoid structures, which are important intermediates in the synthesis of other biologically active molecules.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives, which may have different biological activities.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield quinonoid derivatives, while reduction with sodium borohydride can produce dihydroindole derivatives .
科学的研究の応用
1H-Indole-5,6-diol, 2,3-dihydro-1-propyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: It has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting neurological disorders and cancer.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals .
作用機序
The mechanism of action of 1H-Indole-5,6-diol, 2,3-dihydro-1-propyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to changes in cellular processes. Additionally, it may bind to receptors, modulating their signaling pathways and influencing physiological responses.
The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in cancer research, it may inhibit enzymes involved in cell proliferation, while in neurological studies, it may modulate neurotransmitter receptors .
類似化合物との比較
1H-Indole-5,6-diol, 2,3-dihydro-1-propyl- can be compared with other similar compounds, such as:
1H-Indole-5,6-diol, 2,3-dihydro-: This compound lacks the propyl group, which may affect its chemical properties and biological activities.
5,6-Dihydroxyindoline: This compound has similar hydroxyl groups but differs in its overall structure, leading to different reactivity and applications.
Indoline-5,6-diol:
The uniqueness of 1H-Indole-5,6-diol, 2,3-dihydro-1-propyl- lies in its specific substituents and the resulting chemical and biological properties, making it valuable for targeted research and applications.
特性
CAS番号 |
373382-97-9 |
|---|---|
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC名 |
1-propyl-2,3-dihydroindole-5,6-diol |
InChI |
InChI=1S/C11H15NO2/c1-2-4-12-5-3-8-6-10(13)11(14)7-9(8)12/h6-7,13-14H,2-5H2,1H3 |
InChIキー |
SVCXUHURTDIETO-UHFFFAOYSA-N |
正規SMILES |
CCCN1CCC2=CC(=C(C=C21)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



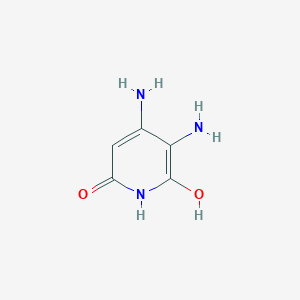
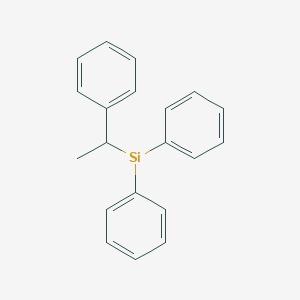

![{2-[2-(Methylamino)(oxo)acetamido]anilino}(oxo)acetic acid](/img/structure/B14242935.png)

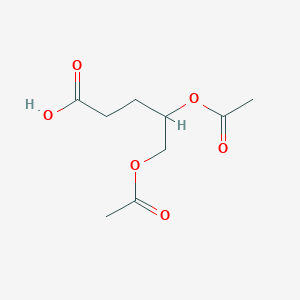
![1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)-](/img/structure/B14242957.png)
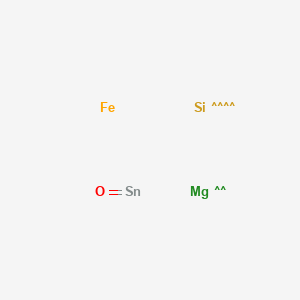
![Propan-2-yl 3-{2-[(propan-2-yl)oxy]phenyl}propanoate](/img/structure/B14242967.png)
![1h-Pyrrolo[2,1-c][1,4]oxazocine](/img/structure/B14242974.png)
